4-(2-Methoxyphenyl)-2-pyrimidinethiol
Description
Overview of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry Research
The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. tubitak.gov.trnih.govjmaterenvironsci.com Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, which are fundamental components of nucleic acids, DNA and RNA. chemimpex.com This biological ubiquity is a primary reason for the therapeutic importance of pyrimidine-containing molecules. chemimpex.com
The pyrimidine scaffold is considered a "privileged structure" in drug discovery, as its framework can be readily modified at multiple positions to interact with a wide array of biological targets. nih.gov This structural versatility has led to the development of a vast number of synthetic pyrimidine derivatives with a broad spectrum of pharmacological activities. nih.govresearchgate.net Researchers have successfully designed pyrimidine-based compounds that function as:
Anticancer agents
Antimicrobial (antibacterial and antifungal) agents jmaterenvironsci.comnih.gov
Anti-inflammatory drugs researchgate.net
Antiviral compounds nih.gov
Anticonvulsants jmaterenvironsci.com
Antihypertensive agents nih.gov
The ability of the pyrimidine nucleus to serve as a versatile template for generating diverse chemical libraries makes it a subject of continuous and intensive research in the quest for novel therapeutic agents. tubitak.gov.trnih.gov
Importance of the Thiol Functional Group in Pyrimidine Systems
The introduction of a thiol (-SH) or thione (C=S) group at the 2-position of the pyrimidine ring, creating a 2-pyrimidinethiol or pyrimidine-2-thione tautomer, imparts unique chemical properties and significant biological potential to the molecule. This functional group provides several advantages in medicinal chemistry research. nih.govekb.eg
Firstly, the thiol group is a reactive handle that allows for further chemical functionalization, most commonly through S-alkylation, to generate a wide library of derivative compounds. jmaterenvironsci.com This allows for the systematic modification of the molecule's steric and electronic properties to optimize its interaction with a biological target. Secondly, the sulfur atom can influence the molecule's ability to participate in oxidative processes and can form stable complexes with metal ions, which may be relevant for certain enzymatic inhibition mechanisms. chemimpex.comnih.gov
Rationale for Investigating 4-(2-Methoxyphenyl)-2-pyrimidinethiol Derivatives
The specific investigation of this compound is predicated on a logical combination of its structural features and the theoretical potential of its constituent moieties.
This compound belongs to the broader class of 4-aryl-2-pyrimidinethiols. The synthesis of these compounds typically involves a well-established chemical reaction: the cyclocondensation of an aryl-substituted chalcone (B49325) (an α,β-unsaturated ketone) with thiourea (B124793). tubitak.gov.tr This synthetic accessibility allows for the creation of a diverse range of analogues by simply varying the substitution pattern on the aryl ring of the chalcone precursor.
Research into this class of compounds has demonstrated that the nature and position of the substituent on the 4-aryl ring can have a profound impact on biological activity. nih.govnih.gov This forms the basis of structure-activity relationship (SAR) studies, which aim to correlate these structural changes with changes in pharmacological effects. rsc.orgnih.gov By studying a variety of substituted analogues, researchers can build models to predict which features lead to enhanced potency or selectivity for a particular biological target.
The following table presents data from a study on related 4,6-diarylpyrimidine-2(1H)-thiol derivatives, illustrating how changes in the aryl substituents affect antimicrobial activity against various bacterial strains. This highlights the importance of systematic substitution in exploring the therapeutic potential of this class of compounds.
| Compound | Aryl Substituent 1 (R1) | Aryl Substituent 2 (R2) | E. faecalis (MIC µg/mL) | S. aureus (MIC µg/mL) | B. cereus (MIC µg/mL) |
|---|---|---|---|---|---|
| 1 | 4-Hydroxyphenyl | 2,4-Dimethoxyphenyl | 62.5 | 125 | 62.5 |
| 2 | 4-Hydroxyphenyl | 2,5-Dimethoxyphenyl | 125 | 125 | 125 |
| 3 | 4-Hydroxyphenyl | 3,4-Dimethoxyphenyl | 250 | 250 | 250 |
| 4 | 4-Methoxyphenyl | 2,4-Dimethoxyphenyl | 62.5 | 62.5 | 62.5 |
| 5 | 4-Methoxyphenyl | 2,5-Dimethoxyphenyl | 125 | 125 | 125 |
| 6 | 4-Methoxyphenyl | 3,4-Dimethoxyphenyl | 250 | 250 | 250 |
| 7 | 2-Methoxyphenyl | Phenyl | Data Not Available | Data Not Available | Data Not Available |
Data is derived from related 4,6-diarylpyrimidine-2(1H)-thiol structures to illustrate structure-activity relationships. tubitak.gov.tr MIC = Minimum Inhibitory Concentration.
The selection of the 2-methoxyphenyl group for substitution at the 4-position of the pyrimidinethiol ring is based on sound chemical and pharmacological principles. The methoxy (B1213986) group (-OCH₃) is a common substituent in drug design due to its ability to modulate a molecule's physicochemical properties. mdpi.commdpi.com
Specifically, the rationale for investigating the ortho (2-position) methoxy group includes:
Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. This electronic influence can alter the electron density of the entire molecule, potentially affecting its ability to bind to target receptors or enzymes.
Steric Influence: Placed at the ortho position, the methoxy group can exert a significant steric effect. This can influence the preferred conformation of the molecule by restricting the rotation of the phenyl ring relative to the pyrimidine ring. This defined three-dimensional shape might be more complementary to the binding site of a specific biological target, leading to increased potency or selectivity. nih.gov
Metabolic Stability: The introduction of a methoxy group can influence the metabolic profile of a compound, sometimes blocking positions that are susceptible to metabolic breakdown, which can lead to improved pharmacokinetic properties.
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, which can enhance binding affinity.
The combination of the biologically active pyrimidine-2-thiol (B7767146) core with the modulating properties of the 2-methoxyphenyl group provides a strong theoretical foundation for investigating this compound and its derivatives as potential candidates for new therapeutic agents. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-methoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-12-11(15)13-9/h2-7H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLCQGGAXSRJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201265619 | |
| Record name | 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065101-28-1 | |
| Record name | 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065101-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Methoxyphenyl)-2(1H)-pyrimidinethione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201265619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 2 Methoxyphenyl 2 Pyrimidinethiol and Its Analogues
De Novo Synthesis Approaches to the Pyrimidinethiol Core
The de novo synthesis of the pyrimidinethiol core is a versatile strategy that allows for the construction of a wide range of substituted pyrimidines. This approach typically involves the cyclization of open-chain precursors that contain the necessary fragments to form the heterocyclic ring.
Cyclization Reactions for Pyrimidine (B1678525) Ring Formation
The formation of the pyrimidine ring is the cornerstone of the de novo synthesis of 4-(2-methoxyphenyl)-2-pyrimidinethiol. This is most commonly achieved through cyclocondensation reactions, where a three-carbon component reacts with a reagent containing the N-C-N fragment, such as thiourea (B124793).
A prevalent and efficient method for the synthesis of 4,6-disubstituted-2-pyrimidinethiols involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with thiourea. nih.govnih.gov This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent like ethanol. nih.govnih.gov The reaction proceeds by a Michael addition of the thiourea to the chalcone (B49325), followed by an intramolecular cyclization and dehydration to yield the pyrimidinethiol ring.
The general reaction scheme is as follows:
Scheme 1: General synthesis of 4,6-diaryl-2-pyrimidinethiols from chalcones and thiourea.
A variety of chalcones can be employed in this reaction, allowing for the synthesis of a diverse library of pyrimidinethiol derivatives. The reaction conditions are generally mild and the starting materials are readily available.
Table 1: Examples of Reaction Conditions for the Synthesis of Pyrimidinethiols from Chalcones and Thiourea
| Chalcone Precursor | Base | Solvent | Reaction Time | Yield (%) |
| 1,3-Diphenyl-2-propen-1-one | NaOH | Ethanol | 12 h | Not specified |
| 3-(4-substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one | KOH | Ethanol | 22 h | Not specified |
| Various substituted chalcones | KOH | Absolute Ethanol | 12 h | 69-91 |
Note: The yields are for analogous compounds and may vary for the specific synthesis of this compound.
Multi-component reactions (MCRs), such as the Biginelli reaction, offer an alternative and highly efficient route to pyrimidine derivatives. ijper.org The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. ijper.org This approach allows for the rapid assembly of complex molecules from simple starting materials.
For the synthesis of pyrimidinethiol analogues, a variation of the Biginelli reaction can be employed where thiourea is used instead of urea. This would involve the reaction of 2-methoxybenzaldehyde, a suitable β-dicarbonyl compound, and thiourea in the presence of an acid catalyst. The regioselectivity of this reaction can be influenced by the nature of the reactants and the reaction conditions.
Precursor Design and Intermediate Synthesis
The key precursor for the most common synthesis of this compound is the corresponding α,β-unsaturated ketone, specifically 1-(2-methoxyphenyl)-3-aryl-2-propen-1-one (a 2'-methoxy chalcone). The synthesis of these chalcones is typically achieved through a Claisen-Schmidt condensation. nih.gov
This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. For the synthesis of the precursor to this compound, 2'-methoxyacetophenone (B1218423) would be reacted with a suitable aromatic aldehyde.
Table 2: Reactants for the Synthesis of Chalcone Precursors
| Acetophenone Derivative | Aldehyde | Product (Chalcone) |
| 2'-Methoxyacetophenone | Benzaldehyde | 1-(2-Methoxyphenyl)-3-phenyl-2-propen-1-one |
| Acetophenone | 2-Methoxybenzaldehyde | 3-(2-Methoxyphenyl)-1-phenyl-2-propen-1-one |
The choice of reactants in the Claisen-Schmidt condensation directly determines the substitution pattern of the resulting chalcone and, consequently, the final pyrimidinethiol product.
Introduction of the 2-Methoxyphenyl Substituent
The 2-methoxyphenyl group can be introduced either as part of the initial building blocks in a de novo synthesis or through the functionalization of a pre-formed pyrimidine ring. As the focus here is on de novo approaches, the incorporation of the 2-methoxyphenyl substituent is achieved through the careful selection of the starting materials.
Regioselective Functionalization Strategies
In the context of the de novo synthesis of this compound via the chalcone route, the regiochemistry is controlled by the structure of the chalcone precursor. The reaction of an unsymmetrical chalcone with thiourea can potentially lead to two isomeric pyrimidinethiols. However, the reaction is generally regioselective, with the aryl group from the aldehyde component of the chalcone typically ending up at the 6-position of the pyrimidine ring, and the aryl group from the acetophenone component at the 4-position.
Therefore, to synthesize this compound regioselectively, the precursor chalcone should be 1-(2-methoxyphenyl)-3-aryl-2-propen-1-one. The cyclization with thiourea will then place the 2-methoxyphenyl group at the desired 4-position of the pyrimidine ring.
Cross-Coupling Methodologies
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the direct introduction of the 2-methoxyphenyl group onto the pyrimidine core.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone for synthesizing 4-arylpyrimidines. The typical approach involves the reaction of a halogenated pyrimidine, such as a 4-chloropyrimidine (B154816) derivative, with an arylboronic acid. For the synthesis of the target compound, 2-methoxyphenylboronic acid would be coupled with a suitable 4-chloro-2-pyrimidinethiol derivative. The reaction is catalyzed by a palladium complex, often Pd(PPh₃)₄, in the presence of a base. mdpi.comnih.gov The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity. mdpi.com Studies have shown that sterically hindered phosphine (B1218219) ligands on the palladium catalyst can enhance reactivity and yield, particularly with challenging heterocyclic substrates like aminopyrimidines. organic-chemistry.org The reaction generally proceeds with high site-selectivity, allowing for the controlled synthesis of mono-, di-, or tri-arylpyrimidines from polychlorinated precursors. researchgate.net
Liebeskind-Srogl Coupling: This reaction offers an alternative pathway, particularly for forming carbon-carbon bonds from thio-organic compounds. wikipedia.orgnih.gov It involves the palladium-catalyzed, copper(I)-mediated coupling of a thioether or thioester with a boronic acid under neutral conditions. wikipedia.org This method could be applied by using a 4-aryl-2-(alkylthio)pyrimidine as a substrate, which then couples with 2-methoxyphenylboronic acid. The Liebeskind-Srogl reaction is valued for its mild, non-basic conditions and high specificity for thio-organic substrates. nih.govrsc.org
Table 1: Comparison of Cross-Coupling Methodologies
| Feature | Suzuki-Miyaura Coupling | Liebeskind-Srogl Coupling |
|---|---|---|
| Key Reactants | Halogenated Pyrimidine + Arylboronic Acid | Thioether/Thioester Pyrimidine + Arylboronic Acid |
| Catalyst System | Pd(0) complex (e.g., Pd(PPh₃)₄) | Pd(0) complex + Cu(I) co-catalyst (e.g., CuTC) |
| Reaction Conditions | Basic (e.g., K₃PO₄, K₂CO₃) | Neutral |
| Advantages | Widely applicable, high yields, good functional group tolerance. mdpi.comorganic-chemistry.org | Mild conditions, high specificity for thio-compounds. nih.gov |
| Considerations | Catalyst inhibition by basic heterocycles can be an issue. organic-chemistry.org | Requires stoichiometric copper in first-generation protocols. wikipedia.org |
Derivatization from Existing Pyrimidinethiol Scaffolds
Building upon a pre-formed pyrimidinethiol ring is a common and versatile strategy. This allows for the modification of the thiol group or the pyrimidine core to achieve the desired substitution pattern.
The thiol group of a 2-pyrimidinethiol is highly nucleophilic and readily undergoes alkylation or acylation.
S-Alkylation: This reaction involves treating the pyrimidinethiol with an alkyl halide in the presence of a base. The process typically results in the formation of a 2-(alkylthio)pyrimidine. nih.govnih.gov Studies have shown that S-alkylation is often favored over N-alkylation. researchgate.net The choice of reaction conditions can influence the outcome, as overalkylation can sometimes occur, leading to dialkylated impurities. nih.gov
S-Acylation: The introduction of an acyl group onto the sulfur atom can be achieved using acylating agents like acyl chlorides or N-acyl imidazoles. rsc.orgresearchgate.net S-acylation is a reversible modification that forms a thioester bond. nih.govnih.gov This derivatization can be useful for creating prodrugs or modifying the compound's properties.
Nucleophilic aromatic substitution (SNAr) is a fundamental method for introducing substituents onto the pyrimidine ring. researchgate.net Halogens at the C2 and C4 positions of the pyrimidine ring are effective leaving groups that can be displaced by various nucleophiles. bhu.ac.in
To synthesize this compound, a common precursor is 2,4-dichloropyrimidine. The reaction proceeds in a stepwise manner:
First Substitution (C4): The chlorine atom at the C4 position is generally more reactive and susceptible to nucleophilic attack than the one at the C2 position. stackexchange.com This allows for the selective introduction of the 2-methoxyphenyl group via a Suzuki-Miyaura coupling at C4 while the C2-chloro atom remains.
Second Substitution (C2): The remaining chlorine at the C2 position can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea followed by hydrolysis, to introduce the thiol group. This SNAr reaction on the electron-deficient pyrimidine ring is often efficient. chemrxiv.orgnih.gov
This stepwise approach provides excellent control over the regiochemistry, ensuring the correct placement of the aryl and thiol substituents.
Optimization of Reaction Conditions and Yields
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs.
For cross-coupling reactions , key parameters to optimize include:
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand significantly impacts reaction efficiency. For Suzuki-Miyaura couplings involving nitrogen-containing heterocycles, dialkylbiphenylphosphino ligands have been shown to form highly active and stable catalysts that are not easily inhibited. organic-chemistry.org
Base and Solvent: The selection of base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent (e.g., dioxane, toluene (B28343), DMF) can dramatically affect the reaction rate and yield. mdpi.comresearchgate.net An optimal combination is typically determined through systematic screening.
Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion without promoting decomposition of reactants or products. Microwave irradiation has been used to accelerate some coupling reactions.
For nucleophilic substitution reactions , optimization focuses on:
Nucleophile and Base: The strength of the nucleophile and the choice of base are critical. For introducing the thiol group, a strong sulfur nucleophile is required.
Solvent: The solvent can influence the solubility of reactants and the stability of intermediates. Polar aprotic solvents like DMAc or DMF are often used. nih.gov
Temperature: While some SNAr reactions require elevated temperatures, recent advancements have enabled room-temperature substitutions by using highly activated substrates. chemrxiv.org
Table 2: Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Variable | Effect on Reaction | Reference |
|---|---|---|---|
| Catalyst Loading | 1-5 mol% | Lower loading is cost-effective but may require longer reaction times. | mdpi.comresearchgate.net |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Affects the activation of the boronic acid and overall reaction rate. | mdpi.comresearchgate.net |
| Solvent | Dioxane, Toluene, DMF | Influences solubility and catalyst stability. | mdpi.com |
| Temperature | 60-110 °C | Higher temperatures can increase reaction rates but may lead to side products. | nih.govnih.gov |
| Ligand | Phosphines (e.g., PPh₃, Buchwald ligands) | Steric and electronic properties of the ligand control catalyst activity and selectivity. | organic-chemistry.orgnih.gov |
Chemical Reactivity and Transformation Studies of 4 2 Methoxyphenyl 2 Pyrimidinethiol
Reactions Involving the Thiol Group
The sulfur atom of the thiol group is highly nucleophilic and susceptible to a range of reactions, including alkylation, acylation, and oxidation. Its reactivity is also intrinsically linked to the tautomeric equilibrium it exhibits with the thione form.
The thiol group of 2-pyrimidinethiols readily undergoes S-alkylation and S-acylation. The high nucleophilicity of the sulfur atom facilitates the formation of a C-S bond when treated with appropriate electrophiles. These reactions are synthetically valuable as they introduce a wide array of functional groups to the pyrimidine (B1678525) core.
S-alkylation is typically achieved by reacting the pyrimidinethiol with alkyl halides (e.g., iodomethane, benzyl (B1604629) bromide) in the presence of a base. The base deprotonates the thiol, forming a more nucleophilic thiolate anion, which then attacks the alkyl halide. Studies on related 2-thiopyrimidines show that this reaction is generally efficient and selective for the sulfur atom over the ring nitrogen atoms. researchgate.netnih.gov
S-acylation proceeds in a similar manner, using acylating agents like acyl chlorides or acid anhydrides. This reaction yields thioesters, which are important intermediates in organic synthesis. Triflic acid has been shown to be an effective catalyst for the S-acetylation of thiols using isopropenyl acetate (B1210297) as the acetylating agent. acs.org
Table 1: Representative S-Alkylation and S-Acylation Reactions for 2-Pyrimidinethiol Analogs
| Reagent | Reaction Type | Product Type |
|---|---|---|
| Alkyl Halide (e.g., CH₃I) | S-Alkylation | 2-(Methylthio)pyrimidine |
| Benzyl Bromide | S-Alkylation | 2-(Benzylthio)pyrimidine |
| Acyl Chloride (e.g., CH₃COCl) | S-Acylation | S-(Pyrimidin-2-yl) thioacetate |
Like many heterocyclic thiols, 4-(2-Methoxyphenyl)-2-pyrimidinethiol exists in a dynamic equilibrium between its thiol and thione tautomeric forms. This phenomenon, known as thiol-thione tautomerism, significantly influences the compound's chemical properties and reactivity. jocpr.com
The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and the electronic nature of substituents on the pyrimidine ring. researchgate.net In general, polar solvents and self-association tend to favor the thione form, while the thiol form is more predominant in dilute solutions of nonpolar solvents. researchgate.netcdnsciencepub.com Computational studies on 2-pyridinethiol, a related compound, indicate that while the thiol form is more stable in the gas phase, the thione form is favored in solution due to its larger dipole moment. acs.org The thione tautomer is stabilized by thioamide resonance. acs.org
This tautomerism has direct chemical implications. For instance, alkylation reactions typically proceed via the more nucleophilic thiol form, even if it is the minor tautomer in the equilibrium mixture. researchgate.net
Table 2: Factors Influencing Thiol-Thione Tautomeric Equilibrium
| Factor | Favors Thiol Form | Favors Thione Form |
|---|---|---|
| Solvent | Nonpolar (e.g., Dichloroethane) researchgate.net | Polar (e.g., Ethanol, Water) researchgate.netcdnsciencepub.com |
| State | Gas Phase researchgate.net | Condensed Phase / Solution jocpr.com |
| Concentration | Dilute Solution cdnsciencepub.com | Concentrated Solution (Self-association) cdnsciencepub.com |
The thiol group is readily oxidized under various conditions. A common and mild oxidation reaction for 2-pyrimidinethiols is the formation of the corresponding disulfide. Electrochemical oxidation of 2-pyrimidinethiols in ethanenitrile has been shown to afford the respective disulfides in excellent yields. nih.gov This oxidative coupling can also be achieved using a range of chemical oxidizing agents, such as hydrogen peroxide or even molecular oxygen, sometimes with the aid of a catalyst. rsc.orgbiolmolchem.com
The resulting disulfide, bis(4-(2-methoxyphenyl)pyrimidin-2-yl) disulfide, can often be reversed back to the thiol form under reducing conditions. This thiol-disulfide interconversion is a key process in many biological systems. cdnsciencepub.com
Under more vigorous oxidation conditions, the sulfur atom can be further oxidized to higher oxidation states, such as thiolsulfinates and ultimately to sulfonic acids. mdpi.com
Table 3: Oxidation Products of 2-Pyrimidinethiols
| Oxidizing Agent | Product | Sulfur Oxidation State |
|---|---|---|
| O₂, Electrochemical Oxidation | Disulfide | -1 |
| Hydrogen Peroxide (1 equiv.) | Thiolsulfinate | 0, -1 |
Reactivity of the Pyrimidine Ring System
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.org
Due to the electron-withdrawing nature of the two ring nitrogen atoms, the pyrimidine core is significantly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.org Reactions such as nitration, halogenation, or Friedel-Crafts alkylation, which are common for electron-rich aromatic systems like benzene (B151609), are difficult to achieve on the pyrimidine ring and require harsh conditions, if they proceed at all. wikipedia.org
If substitution does occur, it is predicted to take place at the C5 position, which is the least electron-deficient carbon atom in the pyrimidine ring. wikipedia.org The reactivity would also be influenced by the existing substituents. The 2-methoxyphenyl group at C4 is an activating group, while the thiol/thione group at C2 has a more complex electronic influence. However, the inherent π-deficiency of the pyrimidine ring remains the dominant factor, making EAS an unfavorable reaction pathway. masterorganicchemistry.com
The π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov The positions most susceptible to nucleophilic attack are C2, C4, and C6, as the negative charge in the intermediate (a Meisenheimer-like complex) can be stabilized by the adjacent nitrogen atoms. echemi.comstackexchange.com
In this compound, the C2 position is already substituted with the thiol group. For a nucleophilic substitution to occur at this position, the thiol group must first be converted into a better leaving group. This can be achieved by oxidizing the sulfur to a sulfone (-SO₂R), which is an excellent leaving group. nih.gov The resulting 2-sulfonylpyrimidine can then react with various nucleophiles, such as amines, alkoxides, or thiols, to yield 2-substituted pyrimidine derivatives. nih.gov Similarly, if a suitable leaving group (e.g., a halogen) were present at the C4 or C6 positions, it would be readily displaced by nucleophiles.
Table 4: Potential Nucleophilic Substitution on a 2-Sulfonylpyrimidine Derivative
| Nucleophile | Reagent Example | Product of Substitution at C2 |
|---|---|---|
| Amine | R-NH₂ | 2-Amino-4-(2-methoxyphenyl)pyrimidine |
| Alkoxide | NaOR | 2-Alkoxy-4-(2-methoxyphenyl)pyrimidine |
Annulation and Ring-Fused System Formation
The pyrimidine ring and the exocyclic thiol group in this compound provide reactive sites for annulation reactions, leading to the formation of condensed heterocyclic systems. A significant pathway for achieving this is through the synthesis of thiazolo[3,2-a]pyrimidine derivatives. This transformation typically involves the reaction of the pyrimidinethiol with α-halocarbonyl compounds, such as α-haloketones or α-haloesters.
The reaction proceeds via an initial S-alkylation of the pyrimidinethiol, where the sulfur atom acts as a nucleophile, attacking the electrophilic carbon bearing the halogen. This step forms a 2-(S-carbonylmethyl)pyrimidinylthio intermediate. Subsequent intramolecular cyclization, often promoted by a dehydrating agent like polyphosphoric acid (PPA), leads to the formation of the fused thiazolo[3,2-a]pyrimidine ring system. nih.gov This cyclodehydration step involves the condensation of the pyrimidine nitrogen with the carbonyl group of the side chain.
For instance, the reaction of 4-aryl-substituted 3,4-dihydropyrimidine(1H)-2-thiones with methyl chloroacetate (B1199739) in boiling toluene (B28343) has been shown to produce thiazolo[3,2-a]pyrimidines in good yields. researchgate.net Similarly, reacting α-bromoketones with urea (B33335) derivatives can lead to the formation of related imidazolone (B8795221) derivatives. nih.gov These fused systems are of significant interest due to their diverse biological activities. nih.govnih.gov The specific substitution pattern on the resulting thiazole (B1198619) ring is determined by the structure of the α-halocarbonyl reactant used.
| Reactant with this compound | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| α-Haloketones (e.g., phenacyl bromides) | 1. S-alkylation 2. Intramolecular cyclization (e.g., using PPA) | Substituted Thiazolo[3,2-a]pyrimidines | nih.gov |
| Methyl Chloroacetate | Boiling Toluene | Thiazolo[3,2-a]pyrimidin-3-one derivatives | researchgate.net |
| Ethyl Chloroacetate | Excess reagent | Thiazolo[3,2-a]pyrimidine precursor | mdpi.com |
Transformations of the 2-Methoxyphenyl Moiety
The 2-methoxyphenyl group attached to the pyrimidine ring offers additional sites for chemical modification, allowing for the synthesis of a wider range of derivatives. These transformations can target either the methoxy (B1213986) group itself or the aromatic phenyl ring.
The most common transformation of an aromatic methoxy group is its cleavage to yield a phenol, a reaction known as O-demethylation. This process is particularly important in the synthesis of pharmaceutical intermediates. google.com The demethylation of aromatic methyl ethers can be challenging and often requires harsh conditions, but various reagents have been developed to facilitate this conversion. google.com
Thiol-based reagents are frequently employed for the demethylation of aryl methyl ethers. nih.gov Agents like dodecanethiol, thioglycolic acid, and 3-mercaptopropionic acid, typically in the presence of a base and a suitable solvent at elevated temperatures, can effectively cleave the methyl-oxygen bond. google.comgoogle.com The thiol acts as a nucleophile to attack the methyl group, leading to the formation of a methyl thioether and the desired phenolate (B1203915) anion, which is then protonated to yield the phenol. The choice of reagent and conditions must be carefully considered to avoid unwanted side reactions, especially given the presence of other functional groups in the this compound molecule, such as the thiol and the pyrimidine ring. google.com Biocatalytic methods using cobalamin-dependent methyltransferases with thiols as methyl traps also represent a milder, anaerobic alternative for demethylation. nih.gov
| Demethylating Agent/System | General Conditions | Key Feature | Reference |
|---|---|---|---|
| Aromatic Thiols (inodorous) | Base, Solvent, 100-220 °C | Used for producing high purity phenols. | google.com |
| 3-Mercaptopropionic Acid | Base (e.g., K₂CO₃), Solvent (e.g., DMA), ~150 °C | Effective for a range of aromatic methyl ethers. | google.com |
| Thioglycolic Acid / Thioacetic Acid | - | Reported for demethylation of complex molecules. | google.com |
| Cobalamin-dependent Methyltransferases / Thiols | Anaerobic, Biocatalytic | Mild conditions, avoids oxidative side reactions. | nih.gov |
The phenyl ring of the 2-methoxyphenyl moiety is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.com The rate and regioselectivity (i.e., the position of substitution) of the reaction are governed by the existing substituents on the ring.
The 2-methoxyphenyl group in the target molecule has two substituents: the methoxy (-OCH₃) group and the pyrimidinethiolyl group.
Methoxy Group (-OCH₃): This is a strongly activating group due to the lone pairs on the oxygen atom, which can be donated to the ring through resonance. It directs incoming electrophiles to the ortho and para positions (positions 3, 5, and 7 relative to the point of attachment of the methoxy group, which correspond to positions 3, 5, and 1 of the phenyl ring itself).
Pyrimidinethiolyl Group: This substituent, attached at position 2 of the phenyl ring, is generally considered to be deactivating due to its electron-withdrawing inductive effect, and it would typically direct incoming electrophiles to the meta position (positions 4 and 6 of the phenyl ring).
The outcome of an electrophilic substitution reaction on this system will be determined by the interplay of these two directing effects. The powerful activating and directing effect of the methoxy group is likely to dominate. Therefore, electrophilic attack is most favored at the positions ortho and para to the methoxy group. Given that the ortho position (position 3) may experience some steric hindrance from the adjacent pyrimidine ring, substitution at position 5 (para to the methoxy group) is often highly favored. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgtotal-synthesis.com
| Reaction | Typical Reagents | Electrophile | Predicted Major Substitution Position(s) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 5 | wikipedia.orglibretexts.org |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | 5, 3 | wikipedia.orgtotal-synthesis.com |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 5 | wikipedia.orgtotal-synthesis.com |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | 5 | wikipedia.orgtotal-synthesis.com |
Structural Modification and Structure Activity Relationship Sar Studies for 4 2 Methoxyphenyl 2 Pyrimidinethiol Analogues
Design Principles for Pyrimidinethiol-Based Scaffolds in Research
The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to act as a versatile template for designing therapeutic agents. The design of pyrimidinethiol-based scaffolds, such as 4-(2-Methoxyphenyl)-2-pyrimidinethiol, is guided by several key principles:
Bioisosteric Replacement: The pyrimidine scaffold is often considered a bioisostere of purine, allowing it to interact with biological targets that recognize purine-based structures. mdpi.com
Hydrogen Bonding Capability: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, while the thiol group can act as both a hydrogen bond donor and acceptor. These interactions are critical for binding to target proteins.
Structural Rigidity and Planarity: The aromatic nature of the pyrimidine ring provides a rigid core, which can help in pre-organizing the substituents in a favorable conformation for binding, thus reducing the entropic penalty upon binding.
Tunable Electronics and Lipophilicity: The electronic properties of the pyrimidine ring can be modulated by introducing various substituents. The lipophilicity of the molecule, a key factor in determining its pharmacokinetic profile, can also be fine-tuned through structural modifications.
Multiple Points for Diversification: The pyrimidine ring offers several positions (C2, C4, C5, C6) for substitution, allowing for the generation of diverse chemical libraries to explore the chemical space around the scaffold and establish robust SAR.
Systematic Structural Variations of this compound
Systematic structural modifications of the lead compound are performed to understand the contribution of different parts of the molecule to its biological activity. These variations are typically focused on three main regions: the 2-thiol position, the pyrimidine ring itself, and the 4-(2-methoxyphenyl) substituent.
Modifications at the 2-Thiol Position
The thiol group at the C2 position is a key functional group that can be readily modified. Its nucleophilic nature allows for a variety of chemical transformations.
S-Alkylation and S-Arylation: Introduction of various alkyl or aryl groups on the sulfur atom can significantly impact the compound's lipophilicity and steric profile. For instance, the synthesis of S-alkylated and N-alkylated derivatives of 6-n-propyl-2-thiouracil has been shown to lead to novel antibacterial, antimalarial, and cytotoxic properties. researchgate.net
Oxidation to Sulfinyl and Sulfonyl Derivatives: The thiol can be oxidized to the corresponding sulfoxide (B87167) and sulfone. These modifications alter the hydrogen-bonding capacity and electronic properties of the substituent, which can influence target binding. Studies on ethyl-4-methyl-6-phenyl-2-(substituted thio)pyrimidine-5-carboxylates have shown that their oxidation to sulfinyl and sulfonyl derivatives can lead to significant antibacterial and anticancer activity. researchgate.net
Conversion to Thioethers and Thioesters: Reaction with electrophiles can yield a variety of thioethers and thioesters, allowing for the introduction of a wide range of functional groups.
Introduction of a Thiomethyl Group: In a study of 2,4-diaminopyrimidine (B92962) derivatives, the introduction of a thiomethyl group at the C-2 position on the pyrimidine ring resulted in specific inhibition for the EGFR protein kinase. nih.gov
| Modification | Rationale | Potential Impact |
| S-Alkylation/Arylation | Modulate lipophilicity and steric bulk | Altered solubility, membrane permeability, and binding affinity |
| Oxidation (Sulfoxide/Sulfone) | Modify electronic properties and H-bonding | Enhanced target interactions and potential for new binding modes |
| Thioether/Thioester Formation | Introduce diverse functional groups | Exploration of new pharmacophoric features |
| Thiomethylation | Enhance specific enzyme inhibition | Increased potency against certain kinases |
Modifications on the Pyrimidine Ring (e.g., at C5, C6)
Substitution at C5: The C5 position is often a target for substitution to explore additional binding interactions. Introduction of small alkyl or halo groups can modulate the electronic nature of the ring. For example, introducing an amino group at the C-5 position of 2,4-diaminopyrimidine derivatives was a strategy to modify them from antiviral to antitumor agents. nih.gov
Substitution at C6: The C6 position is adjacent to the phenyl ring, and substituents here can influence the relative orientation of the phenyl ring. The synthesis of 4,6-disubstituted pyrimidin-2-amine derivatives has been explored for various biological activities. researchgate.net
| Modification Position | Substituent Type | Rationale | Potential Impact |
| C5 | Amino, Alkyl, Halogen | Introduce new interaction points, modulate electronics | Altered target specificity and binding affinity |
| C6 | Aryl, Alkyl | Influence phenyl ring orientation, explore steric limits | Modified conformational preferences and potency |
Modifications on the 2-Methoxyphenyl Group (e.g., methoxy (B1213986) position, phenyl ring substituents)
The 2-methoxyphenyl group plays a significant role in the molecule's interaction with its biological target. Modifications in this region can have a profound impact on activity.
Positional Isomers of the Methoxy Group: Moving the methoxy group to the meta (3-) or para (4-) position can help to understand the spatial requirements of the binding pocket. The position of the methoxy group can influence the preferred conformation of the phenyl ring relative to the pyrimidine ring.
Substitution on the Phenyl Ring: The introduction of various substituents on the phenyl ring is a common strategy to probe for additional interactions and to modulate the electronic properties of the ring.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) can be introduced to create favorable electronic interactions or to act as hydrogen bond acceptors. Studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives showed that compounds bearing a -CN group decreased FOXM1 expression. mdpi.com
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or additional methoxy (-OCH3) groups can enhance electron density and potentially improve binding through hydrophobic interactions. In some pyrimidine derivatives, the presence of methoxyl groups on the phenyl ring led to specific inhibition of EGFR protein kinase. nih.gov
Halogens: Introduction of fluorine, chlorine, or bromine can alter lipophilicity and potentially form halogen bonds with the target. The nature and position of substituents on the phenyl ring have been shown to exert a fundamental influence on biological activity in various scaffolds. nih.gov
| Modification | Specific Change | Rationale | Potential Impact |
| Methoxy Position | 3-methoxy, 4-methoxy | Probe spatial requirements of binding pocket | Altered binding affinity and selectivity |
| Phenyl Ring Substituents | EWGs (-CN, -NO2) | Modulate electronics, introduce H-bond acceptors | Enhanced potency and target-specific interactions |
| EDGs (-CH3, -OCH3) | Increase electron density, hydrophobic interactions | Improved binding and pharmacokinetic properties | |
| Halogens (-F, -Cl, -Br) | Alter lipophilicity, potential for halogen bonding | Modified cell permeability and target affinity |
Elucidation of Structure-Function Correlations (Theoretical Basis)
Computational studies, particularly Density Functional Theory (DFT), play a crucial role in understanding the structure-function correlations of novel compounds. mdpi.comnih.gov These theoretical approaches provide insights into the electronic properties and reactivity of molecules, which are fundamental to their biological activity.
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can more readily participate in electron transfer processes, which can be important for certain biological activities.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule and are useful for predicting sites for electrophilic and nucleophilic attack. This can help in understanding how the molecule interacts with its biological target, for instance, through electrostatic interactions and hydrogen bonding.
Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. nih.gov These descriptors can be correlated with the observed biological activities of a series of analogues to develop quantitative structure-activity relationship (QSAR) models.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to rationalize the observed SAR by visualizing the binding modes of different analogues and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
By combining the experimental data from systematic structural modifications with the insights gained from theoretical studies, a comprehensive understanding of the structure-activity relationships for this compound analogues can be achieved, guiding the design of more potent and selective therapeutic agents.
Based on a comprehensive search of available scientific literature, there is currently no specific research focusing on the computational chemistry and in silico investigations of this compound. Detailed studies concerning its quantum chemical calculations, including electronic structure analysis (HOMO-LUMO energies, frontier molecular orbitals), electrostatic potential surface analysis, and theoretical spectroscopic property prediction, are not present in the reviewed sources.
Similarly, specific molecular docking studies detailing the ligand-protein interaction profiling and binding affinity predictions for this compound could not be located.
Therefore, it is not possible to provide the detailed, research-based article as requested in the outline due to the absence of published data on this specific compound.
Computational Chemistry and in Silico Investigations of 4 2 Methoxyphenyl 2 Pyrimidinethiol
Molecular Docking Studies for Target Interaction Prediction
Active Site Characterization in Theoretical Models
Theoretical models, particularly molecular docking simulations, are instrumental in characterizing the binding interactions of ligands within the active sites of biological targets. For pyrimidine (B1678525) derivatives, these studies have elucidated key interactions that are likely pertinent to the binding of 4-(2-Methoxyphenyl)-2-pyrimidinethiol.
Molecular docking analyses of various pyrimidine derivatives have consistently highlighted the importance of hydrogen bonding and hydrophobic interactions in ligand recognition. ekb.eg For instance, in studies involving microbial receptors such as enoyl-[acyl-carrier-protein] reductase (FabI) and cytochrome P-450-dependent enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), the pyrimidine core often participates in hydrogen bonding with key amino acid residues in the active site. ekb.eg The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the thiol group, or other substituents, can serve as hydrogen bond donors.
In the context of kinase inhibition, a common target for pyrimidine-based compounds, the pyrimidine scaffold is frequently observed to form hydrogen bonds with the hinge region of the kinase domain. For example, in silico studies on pyrimidine derivatives as potential inhibitors of kinases like PIM-1 have shown crucial hydrogen bond formations with residues such as Glu171, Glu121, and Lys67. For this compound, it is hypothesized that the pyrimidine core would similarly anchor the molecule in the ATP-binding pocket of a target kinase. The 2-methoxyphenyl group would likely occupy a hydrophobic pocket, with the methoxy (B1213986) group potentially forming additional interactions. The 2-pyrimidinethiol moiety could engage in critical hydrogen bonds or even metal coordination, depending on the specific active site environment.
A hypothetical representation of key interactions for a pyrimidine derivative in a kinase active site is summarized in the table below.
| Interaction Type | Potential Interacting Residues (General) | Likely Moiety of this compound Involved |
| Hydrogen Bonding | Hinge Region Amino Acids (e.g., Alanine, Cysteine) | Pyrimidine ring nitrogens, Thiol group |
| Hydrophobic Interactions | Hydrophobic Pockets (e.g., Leucine, Valine, Isoleucine) | 2-Methoxyphenyl ring |
| Additional Polar Interactions | Serine, Threonine, Aspartate | Methoxy group oxygen, Thiol group |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic perspective of the conformational behavior of a molecule and the stability of its interactions with a biological target over time.
Conformational Dynamics of the Compound
For this compound, quantum chemical calculations could predict the potential energy surface associated with this rotation, identifying low-energy, stable conformations. The presence of the methoxy group at the ortho position of the phenyl ring likely introduces steric hindrance, which would influence the preferred rotational angle. This steric clash could favor a non-planar conformation in the ground state. The thione-thiol tautomerism of the 2-pyrimidinethiol moiety is another critical aspect of its conformational dynamics that can be investigated using computational methods.
Stability of Ligand-Target Complexes (Theoretical)
MD simulations are a powerful tool for assessing the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over a period of nanoseconds, one can observe the evolution of the ligand's position and interactions within the binding site. Key metrics evaluated in such simulations include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds and hydrophobic contacts.
For a hypothetical complex of this compound with a target protein, a stable interaction would be characterized by a low and converging RMSD value for the ligand, indicating that it remains bound in a consistent pose. Analysis of RMSF would highlight flexible regions of the protein upon ligand binding. Furthermore, MD simulations can be used to calculate the binding free energy of the complex, providing a more accurate estimation of the ligand's affinity compared to docking scores alone. Studies on other pyrimidine derivatives have demonstrated that stable complexes are maintained by a consistent network of hydrogen bonds and hydrophobic interactions throughout the simulation. nih.govdntb.gov.ua
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net While a specific QSAR model for this compound is not available, the principles and common descriptors used in QSAR studies of pyrimidine derivatives can provide a theoretical framework for understanding its structure-activity profile.
In a typical QSAR study on pyrimidine analogs, a dataset of compounds with varying substituents and their corresponding biological activities (e.g., IC50 values) is used. nih.govnih.gov A variety of molecular descriptors are calculated for each compound, which can be categorized as:
Electronic Descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).
Steric Descriptors: Related to the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic Descriptors: Related to the lipophilicity of the molecule (e.g., LogP).
Topological Descriptors: Related to the connectivity of atoms in the molecule.
Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are then employed to build a predictive model. nih.gov For instance, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors identified several key descriptors that influence their activity. nih.gov The statistical quality of a QSAR model is assessed by parameters like the coefficient of determination (R²), the cross-validated coefficient (Q²), and the root mean square error (RMSE). nih.gov
A hypothetical QSAR model for a series of analogs of this compound might reveal that modifications to the methoxyphenyl ring that alter its electronic and hydrophobic properties could significantly impact biological activity.
The table below presents typical statistical parameters used to validate QSAR models, based on studies of pyrimidine derivatives. nih.gov
| Statistical Parameter | Typical Value Range | Description |
| R² (Coefficient of Determination) | > 0.6 | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). |
| Q² (Cross-validated R²) | > 0.5 | A measure of the predictive ability of the model, determined through internal cross-validation. |
| RMSE (Root Mean Square Error) | Lower values are better | Represents the standard deviation of the residuals (prediction errors). |
Pharmacological Potential: Research Perspectives and Mechanisms of Action for Pyrimidinethiol Scaffolds Excluding Clinical Studies
Exploration of Pyrimidinethiol Derivatives as Modulators of Biological Pathways
Pyrimidine (B1678525) derivatives are known to modulate a variety of biological pathways, often by targeting key enzymes or receptors within these cascades. Research has shown that different substitution patterns on the pyrimidine ring can lead to a diverse range of activities, including anti-inflammatory, antioxidant, and antiproliferative effects.
For instance, certain pyrimidine derivatives have been investigated for their ability to modulate signaling pathways implicated in cancer and inflammation. One such pathway is the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in cell proliferation and survival. Thienopyrimidine derivatives have been designed and evaluated as inhibitors of this pathway, demonstrating the potential of the broader pyrimidine scaffold to be tailored for specific biological targets. mdpi.com
Furthermore, some pyrimidine derivatives have been shown to influence the Wnt/β-catenin signaling pathway. For example, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine has been identified as a canonical Wnt/β-catenin pathway activator, which can suppress TLR-induced inflammation in human monocytes. This highlights the potential for pyrimidine-based compounds to modulate inflammatory responses through key signaling cascades.
The BMP2/SMAD1 signaling pathway, crucial for bone formation, has also been a target for pyrimidine derivatives. Studies have identified certain derivatives as potent bone anabolic agents that promote osteogenesis by upregulating the expression of osteogenic genes through the activation of this pathway. nih.gov This demonstrates the versatility of the pyrimidine scaffold in modulating developmental and regenerative pathways.
While direct evidence for the effect of 4-(2-Methoxyphenyl)-2-pyrimidinethiol on these pathways is not yet available, the existing research on related compounds provides a strong rationale for investigating its potential as a modulator of these and other significant biological cascades.
Enzyme Inhibition Studies (Research Level)
The pyrimidine core is a common feature in many enzyme inhibitors. The electronic properties and structural arrangement of substituents on the pyrimidine ring can be fine-tuned to achieve potent and selective inhibition of specific enzymes.
GABA-aminotransferase (GABA-AT): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA. wikipedia.org Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for conditions like epilepsy. nih.govnih.gov While direct studies on this compound are absent, the potential for pyrimidine derivatives to act as enzyme inhibitors makes GABA-AT a plausible target for investigation. The design of novel GABA-AT inhibitors is an active area of research. nih.gov
Ecto-5'-nucleotidase (CD73): This enzyme plays a role in the production of adenosine, which has immunosuppressive and nociceptive regulatory functions. nih.gov Inhibition of CD73 is a therapeutic target in oncology and pain management. nih.govplos.org The development of allosteric inhibitors of CD73 is an area of interest, and the pyrimidinethiol scaffold could potentially be explored for this purpose. plos.org
Other enzymes that have been successfully targeted by pyrimidine derivatives include:
Glutathione (B108866) Reductase (GR) and Glutathione S-Transferase (GST): These enzymes are involved in cellular detoxification and redox homeostasis. Various pyrimidine derivatives have shown inhibitory activity against GR and GST, suggesting their potential as anticancer agents. juniperpublishers.comjournalagent.com
Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE): Novel pyrimidine derivatives have demonstrated effective inhibition of these enzymes, which are implicated in diseases such as glaucoma and Alzheimer's disease. researchgate.netnih.gov
The following table summarizes the inhibitory activities of some pyrimidine derivatives against various enzymes:
| Compound Class | Target Enzyme | Inhibition Data (Kᵢ or IC₅₀) | Reference |
| 4-amino-2,6-dichloropyrimidine (B161716) | Glutathione Reductase | Kᵢ: 0.979 µM | juniperpublishers.com |
| 4-amino-2-chloropyrimidine | Glutathione S-Transferase | Kᵢ: 0.047 ± 0.0015 µM | journalagent.com |
| Novel Pyrimidine Derivatives | hCA I | Kᵢ: 39.16 ± 7.70–144.62 ± 26.98 nM | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | hCA II | Kᵢ: 18.21 ± 3.66–136.35 ± 21.48 nM | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | AChE | Kᵢ: 33.15 ± 4.85–52.98 ± 19.86 nM | researchgate.netnih.gov |
| Novel Pyrimidine Derivatives | BChE | Kᵢ: 31.96 ± 8.24–69.57 ± 21.27 nM | researchgate.netnih.gov |
This table presents data for various pyrimidine derivatives to illustrate the potential of the scaffold and does not include data for this compound, for which specific studies were not identified.
The mechanism of enzyme inhibition by pyrimidine derivatives can vary depending on the specific compound and the target enzyme. Studies on various pyrimidine derivatives have revealed different modes of inhibition:
Non-competitive Inhibition: In a study on glutathione reductase, 4-amino-2,6-dichloropyrimidine was found to be a non-competitive inhibitor. juniperpublishers.com Similarly, several pyrimidine derivatives exhibited non-competitive inhibition of glutathione S-transferase. journalagent.com
Competitive Inhibition: Some conformationally restricted analogues of vigabatrin, a known GABA-AT inhibitor, have been shown to be competitive reversible inhibitors of GABA-AT. researchgate.net
Understanding the mechanism of inhibition is crucial for the rational design of more potent and selective inhibitors. Kinetic studies, such as the generation of Lineweaver-Burk plots, are essential to determine whether a compound binds to the active site of the enzyme (competitive inhibition), to the enzyme-substrate complex (uncompetitive inhibition), or to both (non-competitive or mixed inhibition).
Receptor Binding Studies (Research Level)
The Type-A γ-aminobutyric acid receptor (GABAAR) is a ligand-gated ion channel and a major target for drugs that modulate inhibitory neurotransmission in the central nervous system. nih.govembopress.org The receptor is a pentameric structure with multiple binding sites for various ligands, including the endogenous agonist GABA and allosteric modulators like benzodiazepines and barbiturates. nih.govwikipedia.org
The pyrimidine scaffold is a component of various compounds that have been investigated as GABAAR modulators. While there is no specific research on the binding of this compound to the GABAAR, the structural features of pyrimidinethiol derivatives suggest that they could potentially interact with one or more of the receptor's binding sites.
Hypothetically, a pyrimidinethiol derivative could interact with the GABAAR through a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxyphenyl group could engage in hydrophobic interactions within a binding pocket, while the pyrimidine ring and the thiol group could participate in hydrogen bonding with amino acid residues of the receptor.
Allosteric modulation represents a sophisticated mechanism for regulating receptor function. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site (the binding site for the endogenous ligand). This binding event induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the orthosteric ligand. wikipedia.org
GABAARs are well-known for being targets of allosteric modulation. Positive allosteric modulators (PAMs) enhance the effect of GABA, leading to increased chloride ion influx and neuronal inhibition. wikipedia.org Negative allosteric modulators (NAMs) have the opposite effect. wikipedia.org
The pyrimidine scaffold has been incorporated into molecules designed as GABAAR allosteric modulators. For instance, dihydropyrimidinone (DHPM) derivatives have been identified as preferential potentiators of δ-subunit-containing GABAARs. These findings suggest that the pyrimidine core can serve as a valuable scaffold for the development of novel and subtype-selective GABAAR modulators.
Investigations into the allosteric modulation of GABAARs by novel compounds often involve electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific receptor subtypes, and radioligand binding assays. nih.govnih.gov These studies can elucidate the potency, efficacy, and subtype selectivity of a compound, providing valuable insights into its potential as a therapeutic agent.
Future research on this compound and related compounds could explore their potential to act as allosteric modulators of the GABAAR, potentially leading to the discovery of new therapeutic agents for neurological and psychiatric disorders.
Modulation of Cellular Processes (In Vitro Research)
The pyrimidine scaffold, a core component of nucleobases, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. The introduction of a thiol group at the 2-position and an aryl substituent, such as a 2-methoxyphenyl group at the 4-position, creates a molecule with significant potential to modulate cellular activities. This section reviews the in vitro research on pyrimidinethiol scaffolds and related analogues, focusing on their effects on cell signaling, proliferation, and infective processes.
While direct studies on the specific signaling pathways modulated by this compound are not extensively documented, research on analogous pyrimidine structures provides significant insights into their potential mechanisms of action. Pyrimidine derivatives are known to interfere with various signaling cascades crucial for cell survival, proliferation, and differentiation.
Natural compounds and their synthetic derivatives often exert their anticancer effects by targeting key cellular signaling pathways, including NF-κB, MAPK, Wnt, and Akt. nih.gov Abnormal activation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.gov For instance, the Ras/Raf/MEK/ERK signaling cascade is critical for regulating gene expression and preventing apoptosis; its abnormal expression in tumors makes it a candidate for inhibition by small molecules. nih.gov
Research into pyrimido[4,5-d]pyrimidines has identified their potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. nih.gov EGFR is also implicated in the infection processes of several viruses, suggesting a dual-targeting potential for such compounds. nih.gov This highlights the possibility that pyrimidinethiol scaffolds could similarly interact with receptor tyrosine kinases, thereby affecting downstream signaling.
Furthermore, studies on other heterocyclic systems fused with pyrimidines, such as pyrazolo[3,4-d]pyrimidines, have demonstrated potent inhibition of oncogenic tyrosine kinases like c-Src and c-Abl. nih.gov The modulation of these kinases leads to a reduction in their phosphorylated (active) forms, impacting cellular proliferation and survival pathways. nih.gov Given the structural similarities, it is plausible that this compound could engage with similar kinase targets, a hypothesis that warrants further investigation through targeted enzymatic and cellular assays.
The anti-proliferative potential of pyrimidine-based compounds has been extensively evaluated against a variety of cancer cell lines. The core pyrimidine structure serves as a versatile scaffold for developing potent cytotoxic agents. nih.gov Numerous studies on pyrimidine derivatives, including those with thiol and methoxyphenyl moieties, have demonstrated significant growth inhibition in diverse cancer models.
For example, novel pyrazolo[3,4-d]pyrimidine derivatives have shown potent anti-proliferative activity, with one compound exhibiting a median growth inhibition (GI50) of 1.71 μM against the CNS cancer SNB-75 cell line. rsc.org Further analysis revealed that this compound could induce apoptosis and cause cell cycle arrest at the G0/G1 phase in A549 lung cancer cells. rsc.org Similarly, newly synthesized pyridinethione derivatives have demonstrated interesting antitumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents. nih.gov
A study on pyrimidine and pyrimidopyrimidine analogs reported that several compounds exhibited high cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines, with IC50 values comparable to the reference drug doxorubicin. nih.gov The presence of bioactive substituents and electron-donating groups, such as a methoxy (B1213986) group, was noted to contribute to the strong cytotoxic activity. nih.gov
The table below summarizes the anti-proliferative activity of various pyrimidine derivatives, illustrating the broad potential of this chemical class.
| Compound Class | Tested Cell Line(s) | Reported Activity/Potency | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivatives | CNS Cancer (SNB-75) | GI50 = 1.71 µM | rsc.org |
| Pyrazolo[3,4-d]pyrimidine derivatives | Lung Cancer (A549) | Induces apoptosis and G0/G1 cell cycle arrest | rsc.org |
| Pyrimidopyrimidine analogs | Colorectal (HCT-116), Breast (MCF-7), Liver (HEPG-2) | High cytotoxicity, IC50 values close to doxorubicin | nih.gov |
| Pyridinethione derivatives | Liver (HepG-2), Colon (HCT-116) | Interesting antitumor activity | nih.gov |
| Thiopyrimidine derivative | Breast Cancer (MCF-7) | Demonstrated antiproliferative activity | researchgate.net |
The pyrimidinethiol scaffold is a subject of significant interest in the search for new anti-infective agents. The presence of nitrogen and sulfur heteroatoms in the pyrimidine ring is associated with a wide spectrum of biological activities, including antimicrobial, antiviral, and antifungal properties. ej-chem.org
Antimicrobial Activity
Research has shown that pyrimidin-2-thiol analogues can exhibit potent antibacterial activity. A study evaluating a series of pyrimidine derivatives demonstrated that synthesized compounds displayed appreciable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Some compounds were found to be more active than the standard drug cefadroxil. nih.gov
Other investigations into new pyrimidine thiol derivatives confirmed their activity against S. aureus and E. coli. ekb.eg Furthermore, a series of novel pyrimidine and pyrimidopyrimidine derivatives showed strong antimicrobial effects against S. aureus, B. subtilis, and E. coli, with some compounds exhibiting excellent activity compared to the reference drug ampicillin. nih.gov
Antiviral Activity
The pyrimidine scaffold is a core component of several established antiviral drugs. Research into novel pyrimidine-based compounds continues to yield promising candidates. For instance, pyrimido[4,5-d]pyrimidines have been identified as a promising framework for designing novel agents against human coronaviruses, such as HCoV-229E. nih.govnih.gov The development of broad-spectrum antiviral agents is crucial, and privileged scaffolds like pyrimidines are valuable starting points for such discoveries. mdpi.com Research on related scaffolds has identified inhibitors of viral targets such as Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), suggesting that pyrimidine derivatives can be designed to interfere with specific viral replication machinery. researchgate.net
Antifungal Activity
Numerous pyrimidine derivatives have been synthesized and tested for their antifungal properties. Studies have demonstrated that these compounds can be effective against a range of pathogenic fungi. For example, pyrimidin-2-thiol analogues were active against fungal strains such as Candida albicans and Aspergillus niger, with some compounds showing more potential than the standard drug fluconazole. nih.gov
A novel pyrimidine-based chemical scaffold was found to have broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus, Aspergillus terreus, and Scedosporium apiospermum. nih.gov This scaffold appears to act by perturbing endoplasmic reticulum (ER) function. nih.gov Other research has focused on pyrimidine derivatives containing amide or 1,3,4-thiadiazole (B1197879) moieties, which have shown significant activity against plant pathogenic fungi like Botrytis cinerea and Phomopsis sp. frontiersin.orgfrontiersin.org
The table below provides a summary of the anti-infective research on various pyrimidine derivatives.
| Compound Class | Target Organism(s) | Reported Activity/Potency | Reference |
|---|---|---|---|
| Pyrimidin-2-thiol analogues | S. aureus, B. subtilis, E. coli, P. aeruginosa (Bacteria) | Appreciable activity, some more potent than cefadroxil | nih.gov |
| Pyrimidin-2-thiol analogues | C. albicans, A. niger (Fungi) | Appreciable activity, some more potent than fluconazole | nih.gov |
| Pyrimidopyrimidine analogs | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Strong antimicrobial effects compared to reference drugs | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (Virus) | Remarkable efficacy | nih.govnih.gov |
| Pyrimidine-based scaffold | Aspergillus fumigatus, Aspergillus terreus (Molds) | Broad-spectrum antifungal activity | nih.gov |
| Pyrimidine-thiadiazole derivatives | Botrytis cinerea, Phomopsis sp. (Fungi) | Excellent antifungal activity | frontiersin.org |
Design and Synthesis of Prodrugs and Targeted Delivery Systems (Conceptual Research)
Despite the promising biological activities of pyrimidinethiol scaffolds, their therapeutic application can be hindered by suboptimal physicochemical properties, such as poor aqueous solubility. nih.govnih.gov This can affect bioavailability, formulation, and performance in biological assays. nih.govresearchgate.net To overcome these limitations, conceptual research has focused on the design of prodrugs and the development of targeted delivery systems.
Prodrug Design
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov This approach is a well-established strategy to improve properties like solubility, permeability, and stability. nih.govcancer.gov For heterocyclic compounds like pyrazolo[3,4-d]pyrimidines, which often suffer from low water solubility, the prodrug approach has been highly successful. nih.govnih.gov
A common strategy involves introducing a water-soluble promoiety, such as an N-methylpiperazino group, linked to the parent molecule via a biodegradable linker like an O-alkyl carbamate. nih.gov This modification can lead to a significant improvement in aqueous solubility (e.g., a 600-fold increase for a pyrazolo[3,4-d]pyrimidine derivative) and enhanced passive membrane permeability. nih.gov The design of such prodrugs for this compound could involve targeting the thiol group or a suitable position on the pyrimidine ring to attach a solubilizing moiety through an ester, carbamate, or phosphate (B84403) linker, which can be cleaved in vivo by endogenous enzymes.
Targeted Delivery Systems
Targeted delivery aims to increase the concentration of a therapeutic agent at the site of action while minimizing exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. scioverleaf.orgnih.gov Nanoparticle-based systems are a leading strategy for achieving targeted delivery of anticancer agents. mdpi.com
For pyrimidine-based anticancer agents, encapsulation into nanocarriers such as low-density lipoprotein (LDL) nanoparticles is a promising conceptual approach. nih.govtandfonline.com Since many cancer cells overexpress LDL receptors to meet their high metabolic demands, LDL nanoparticles can serve as a "Trojan horse" to deliver cytotoxic pyrimidine derivatives directly into the tumor cells via receptor-mediated endocytosis. nih.govtandfonline.com This strategy not only targets the cancer cells but also protects the encapsulated drug from premature degradation.
Other conceptual delivery systems that could be applied to pyrimidinethiol scaffolds include:
Liposomes: Spherical vesicles that can encapsulate both hydrophilic and hydrophobic drugs, which can be functionalized with targeting ligands. mdpi.com
Magnetic Nanoparticles (MNPs): These allow for the accumulation of the drug-loaded carrier at a target site using an external magnetic field, with the potential for controlled drug release. nih.gov
Protein-based Nanotubes: Self-assembling bacterial proteins can form hollow nanotubes capable of carrying anticancer drugs. Their assembly and disassembly can be controlled by stimuli like ATP, allowing for responsive drug release in specific biological environments, such as tumors. scioverleaf.org
These conceptual strategies provide a roadmap for future research to translate the in vitro potential of this compound and related scaffolds into viable therapeutic candidates.
Advanced Analytical Techniques for Characterization of 4 2 Methoxyphenyl 2 Pyrimidinethiol and Its Derivatives
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.
For 4-(2-Methoxyphenyl)-2-pyrimidinethiol, the molecular formula is C₁₁H₁₀N₂OS. HRMS analysis, typically using a soft ionization technique like Electrospray Ionization (ESI), would be used to find the protonated molecule [M+H]⁺. The theoretical exact mass of this ion is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms.
Table 7.1: Theoretical Exact Mass Calculation for [C₁₁H₁₀N₂OS+H]⁺
| Element | Isotope | Exact Mass (Da) | Count | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 11 | 132.000000 |
| Hydrogen | ¹H | 1.007825 | 11 | 11.086075 |
| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |
| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |
| Sulfur | ³²S | 31.972071 | 1 | 31.972071 |
| Total | | | | 219.059209 |
An experimental HRMS measurement yielding a value within a few parts per million (ppm) of the calculated mass of 219.0592 Da would provide strong evidence to confirm the molecular formula C₁₁H₁₀N₂OS, a critical first step in structural verification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum would show characteristic signals for the protons on the pyrimidine (B1678525) ring, the methoxyphenyl ring, and the methoxy (B1213986) group.
Methoxyphenyl Protons: The four protons on the substituted benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.9-8.0 ppm). Their specific chemical shifts and splitting patterns depend on the ortho, meta, and para relationships.
Pyrimidine Protons: The two protons on the pyrimidine ring (H-5 and H-6) would likely appear as doublets due to coupling with each other.
Methoxy Protons: The three protons of the methoxy (-OCH₃) group would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. rsc.org
Thiol/Thione Proton: The molecule exists in tautomeric equilibrium between the thiol (-SH) and thione (N-H) forms. researchgate.net The proton on the nitrogen or sulfur would likely appear as a broad singlet that can be exchanged with D₂O.
Table 7.2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-6 | ~8.4 | Doublet (d) |
| Pyrimidine H-5 | ~7.2 | Doublet (d) |
| Methoxyphenyl Protons | 6.9 - 7.6 | Multiplet (m) |
| Methoxy (-OCH₃) | ~3.9 | Singlet (s) |
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For this compound, eleven distinct signals would be expected, corresponding to the eleven carbon atoms in the structure.
Thione Carbon (C=S): This carbon is highly deshielded and would appear significantly downfield, often in the range of δ 175-185 ppm.
Aromatic/Heteroaromatic Carbons: The carbons of the pyrimidine and benzene rings would resonate in the typical aromatic region of δ 110-165 ppm. The carbon attached to the oxygen (C-2') would be found at the lower field end of this range. mdpi.com
Methoxy Carbon: The carbon of the -OCH₃ group would appear as a distinct signal in the upfield region, typically around δ 55-60 ppm. mdpi.com
Table 7.3: Predicted ¹³C NMR Chemical Shifts for this compound | Carbon Assignment | Predicted Chemical Shift (δ ppm) | |---|---|---| | C-2 (C=S) | ~180 | | C-4, C-6 | ~160-165 | | C-5 | ~115 | | Methoxyphenyl C-1' to C-6' | 110 - 158 | | Methoxy (-OCH₃) | ~55 |
2D NMR techniques are essential for unambiguously assigning the signals from 1D spectra and confirming the molecular connectivity. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically between protons separated by two or three bonds. sdsu.edu For the target molecule, COSY would show a cross-peak connecting the H-5 and H-6 protons of the pyrimidine ring. It would also show correlations between adjacent protons on the 2-methoxyphenyl ring, helping to assign their specific positions.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edu For example, it would definitively link the singlet at ~3.9 ppm to the methoxy carbon at ~55 ppm and each aromatic proton to its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), allowing for the connection of different molecular fragments. sdsu.eduresearchgate.net Key HMBC correlations for structural confirmation would include:
A correlation from the methoxy protons (-OCH₃) to the C-2' carbon of the phenyl ring, confirming the position of the methoxy group.
Correlations from the pyrimidine proton H-5 to the C-1' carbon of the phenyl ring, confirming the connection point between the two ring systems.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. scielo.org.zanih.gov
Table 7.4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (Thione form) | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N (Pyrimidine ring) | Stretching | 1600 - 1650 |
| C=C (Aromatic rings) | Stretching | 1450 - 1600 |
| C=S (Thione) | Stretching | 1050 - 1250 |
The presence of a strong band around 1250 cm⁻¹ for the C=S group and the bands for C=N and C-O-C would be key indicators of the compound's structure.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, one can determine atomic coordinates, bond lengths, bond angles, and torsional angles with high precision. iosrjournals.org
For a derivative like 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine, crystallographic analysis reveals critical structural details. nih.gov It confirms the trans-trans arrangement of the pyridine (B92270) rings and shows that the peripheral rings are twisted relative to the central one. Crucially, it quantifies the dihedral angle between the methoxyphenyl ring and the central heterocyclic ring, which was found to be 48.93 (4)°. nih.gov This twisting is a significant conformational feature.
A similar analysis of this compound would:
Provide precise bond lengths and angles for both the pyrimidine and methoxyphenyl rings.
Determine the dihedral angle between the planes of the two rings.
Elucidate the intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal lattice. mdpi.com
This technique provides an unambiguous and complete picture of the molecule's solid-state conformation, serving as the ultimate proof of structure.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the pharmaceutical industry, offering high resolution and sensitivity for the separation, identification, and quantification of compounds. In the context of this compound and its derivatives, HPLC is instrumental for assessing the purity of synthesized batches and for the effective separation of the main compound from any impurities, starting materials, or by-products. The most common mode of HPLC employed for such analyses is reverse-phase (RP-HPLC), which separates molecules based on their hydrophobicity.
Methodology and Chromatographic Conditions
The development of a robust RP-HPLC method for this compound would typically involve the optimization of several key parameters to achieve adequate separation. A stationary phase, such as a C18 (octadecylsilyl) column, is a common choice for the analysis of moderately polar compounds like pyrimidine derivatives. The mobile phase composition is a critical factor influencing the retention and resolution of the analyte and its related substances.
A typical mobile phase for the analysis of methoxyphenyl-substituted pyrimidines consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The buffer, often a phosphate (B84403) or acetate (B1210297) solution, helps to control the pH and maintain the consistent ionization state of the analytes, which is crucial for reproducible chromatography. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of both more polar and less polar impurities within a single analytical run.
Detection is commonly performed using a UV-Vis detector, as the aromatic and heterocyclic rings in this compound and its derivatives exhibit strong chromophores. The selection of an appropriate detection wavelength, typically corresponding to the absorption maximum of the analyte, is essential for achieving high sensitivity.
Research Findings and Purity Analysis
While specific research articles detailing the HPLC analysis of this compound are not extensively available in the public domain, methodologies for structurally similar compounds provide a strong basis for establishing a suitable analytical method. For instance, the analysis of various substituted pyrimidines often utilizes C18 columns with mobile phases composed of acetonitrile and water, sometimes with the addition of modifiers like formic acid or triethylamine (B128534) to improve peak shape and resolution.
In a hypothetical analysis, a sample of this compound would be dissolved in a suitable solvent, such as a mixture of acetonitrile and water, and injected into the HPLC system. The resulting chromatogram would ideally show a major peak corresponding to the target compound, with any impurities appearing as smaller, well-resolved peaks at different retention times. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
The separation of potential impurities is crucial for accurate purity assessment. These impurities could include unreacted starting materials, isomers, or degradation products. For example, positional isomers of the methoxy group on the phenyl ring would likely have slightly different retention times due to differences in polarity and interaction with the stationary phase.
Data Representation
The results of an HPLC purity analysis can be effectively presented in a data table. The table would typically include the retention time, peak area, and the calculated percentage area for each detected component.
Table 1: Representative HPLC Data for Purity Assessment of this compound
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
|---|---|---|---|---|
| 1 | 3.5 | 1500 | 0.5 | Impurity A |
| 2 | 5.2 | 3000 | 1.0 | Impurity B |
| 3 | 8.7 | 292500 | 97.5 | This compound |
This is an interactive data table. You can sort the columns by clicking on the headers.
Furthermore, HPLC is not only a tool for purity assessment but also for preparative separation. By scaling up the chromatographic process, it is possible to isolate individual components from a mixture. This is particularly valuable for obtaining pure standards of impurities for structural elucidation and for the purification of the active pharmaceutical ingredient to meet stringent regulatory requirements.
Future Research Directions and Translational Perspectives Pre Clinical, Conceptual
Development of Next-Generation Pyrimidinethiol Scaffolds with Enhanced Selectivity
A primary objective in the evolution of 4-(2-Methoxyphenyl)-2-pyrimidinethiol is the rational design of new scaffolds with superior selectivity towards their intended biological targets. High target selectivity is crucial for minimizing off-target effects and improving the therapeutic index. Structure-based drug design (SBDD) will be instrumental in this endeavor. By leveraging X-ray crystallography and NMR spectroscopy data of the target protein in complex with the pyrimidinethiol lead, researchers can identify key interactions and unique structural features within the binding site that can be exploited to enhance selectivity.
For instance, in the context of kinase inhibition, a common target for pyrimidine-based drugs, selectivity is often challenging due to the conserved nature of the ATP-binding site across the kinome. nih.govnih.gov Future design strategies could focus on developing derivatives that not only interact with the hinge region but also form specific contacts with less conserved regions, such as the gatekeeper residue or the back pocket. scienft.com The introduction of specific functional groups on the pyrimidine (B1678525) core or the methoxyphenyl moiety can be guided by these structural insights to create compounds that preferentially bind to the target kinase over closely related family members. nih.govnih.gov One successful strategy has been the optimization of 2,4,5-trisubstituted pyrimidine compounds as highly selective CDK9 inhibitors, where specific substitutions led to a greater than 100-fold selectivity over other cyclin-dependent kinases like CDK1 and CDK2. nih.gov Similarly, pyrimidine-4,6-diamine derivatives have been designed to interact with a unique cysteine residue in Janus kinase 3 (JAK3), achieving high selectivity. nih.gov
| Design Strategy | Rationale | Example Target Class | Key References |
|---|---|---|---|
| Structure-Based Drug Design (SBDD) | Exploit unique features of the target's binding pocket to design complementary ligands. | Kinases (e.g., CDKs, JAKs) | nih.govnih.gov |
| Targeting Allosteric Sites | Bind to sites other than the active site to modulate protein function with higher specificity. | Enzymes, Receptors | |
| Conformation-Specific Inhibition | Design inhibitors that bind to a specific conformational state of the target protein (e.g., DFG-out in kinases). | Kinases (e.g., Aurora A) | acs.org |
| Isosteric Replacements | Replace parts of the molecule with bioisosteres to improve selectivity and pharmacokinetic properties. | Various Targets | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.govjchemrev.com These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR) that are not immediately obvious to human researchers, thereby accelerating the design-synthesize-test-analyze cycle. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application. By developing QSAR models based on a library of pyrimidinethiol derivatives and their measured biological activities, it is possible to predict the activity of novel, unsynthesized compounds. nih.gov For example, QSAR studies on pyrimidine derivatives have successfully predicted their anti-inflammatory and anticancer activities using descriptors derived from their chemical structures. nih.govnih.gov Machine learning algorithms, such as random forests and artificial neural networks, can capture non-linear relationships and often provide more accurate predictions than traditional linear regression models. scienft.com
Furthermore, generative AI models can be employed to design novel pyrimidinethiol scaffolds de novo. These models, trained on vast chemical databases, can generate molecules with desired properties, such as high predicted activity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. rsc.org In silico screening of large virtual libraries of pyrimidinethiol derivatives against target proteins can rapidly identify promising hit compounds for further experimental validation, significantly reducing the time and cost associated with traditional high-throughput screening. frontiersin.org
| AI/ML Technique | Application | Expected Outcome | Key References |
|---|---|---|---|
| QSAR Modeling | Predicting biological activity based on molecular descriptors. | Prioritization of compounds for synthesis; understanding SAR. | nih.govnih.gov |
| Machine Learning (e.g., Random Forest, ANN) | Developing predictive models for activity, selectivity, and toxicity. | More accurate predictions by capturing non-linear relationships. | nih.govscienft.com |
| Generative Models | De novo design of novel molecules with desired properties. | Discovery of novel and potent pyrimidinethiol scaffolds. | rsc.org |
| Virtual High-Throughput Screening | Screening large compound libraries against a biological target. | Rapid identification of potential hit compounds. | frontiersin.org |
Exploration of Novel Biological Targets for Pyrimidinethiol Derivatives
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.netnih.gov While established targets for pyrimidine derivatives include protein kinases and components of the pyrimidine metabolism pathway, future research should aim to uncover novel targets for this compound and its analogs. nih.govarabjchem.org
One area of exploration is the targeting of enzymes involved in metabolic pathways that are dysregulated in diseases like cancer. Dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, has emerged as a promising target in various cancers. frontiersin.org Inhibition of this pathway can selectively starve rapidly proliferating cancer cells of the nucleotides required for DNA and RNA synthesis.
Another promising avenue is the investigation of pyrimidinethiol derivatives as modulators of ATP-binding cassette (ABC) transporters. nih.gov These proteins are often responsible for multidrug resistance (MDR) in cancer by actively pumping chemotherapeutic agents out of cells. Pyrimidine-based compounds have shown potential in reversing ABC transporter-mediated MDR, and this could represent a significant therapeutic application. nih.gov
Furthermore, the expanding understanding of the human kinome and other enzyme families continues to reveal new potential targets. Phenotypic screening of this compound and its derivatives in various disease models, followed by target deconvolution studies (e.g., using chemical proteomics), could identify unexpected and potentially high-impact biological targets.
| Target Class | Specific Example | Therapeutic Rationale | Key References |
|---|---|---|---|
| Metabolic Enzymes | Dihydroorotate Dehydrogenase (DHODH) | Inhibition of nucleotide synthesis in rapidly proliferating cancer cells. | frontiersin.org |
| Membrane Transporters | ABC Transporters (e.g., ABCB1, ABCG2) | Reversal of multidrug resistance in cancer chemotherapy. | nih.gov |
| Protein Kinases | Polo-like kinase 1 (PLK1), Aurora Kinases | Inhibition of cell cycle progression in cancer. | mdpi.comnih.gov |
| Epigenetic Targets | Bromodomains (e.g., BRD4) | Modulation of gene expression in cancer and inflammatory diseases. | mdpi.com |
Collaborative Research with Computational and Biological Disciplines
The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The future development of this compound will be significantly enhanced by fostering strong collaborations between synthetic chemists, computational scientists, and biologists.
Computational chemists and data scientists can build predictive models and perform large-scale in silico experiments to guide the design and prioritization of new derivatives. jchemrev.comresearchgate.net Synthetic organic chemists can then efficiently synthesize these prioritized compounds for biological evaluation. nih.gov
Biologists, including cell biologists, pharmacologists, and structural biologists, are essential for characterizing the activity of these new compounds. This includes performing in vitro and in vivo experiments to determine efficacy, mechanism of action, and pharmacokinetic properties. nih.gov Structural biologists can provide the high-resolution structures of ligand-target complexes that are critical for iterative rounds of structure-based design.
Furthermore, the integration of systems biology approaches can provide a more holistic understanding of how pyrimidinethiol derivatives affect cellular networks. medrxiv.orgnih.gov By analyzing changes in the transcriptome, proteome, and metabolome upon treatment with a compound, researchers can gain insights into its mechanism of action, identify potential biomarkers for patient stratification, and uncover opportunities for combination therapies. nih.gov This synergistic interplay between computational and experimental disciplines will be the cornerstone of translating promising preclinical compounds like this compound into clinically successful therapies.
Q & A
Q. What are the optimal synthetic routes for 4-(2-Methoxyphenyl)-2-pyrimidinethiol, and how can reaction conditions be optimized?
The synthesis of this compound requires careful selection of starting materials (e.g., pyrimidine derivatives with methoxyphenyl groups) and controlled reaction parameters. Key steps include:
- Nucleophilic substitution to introduce the thiol group, often using reagents like thiourea or Lawesson’s reagent under inert atmospheres .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Temperature control : Reactions typically proceed at 80–120°C to balance yield and side-product formation .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity product, confirmed via HPLC (>95% purity) .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify structural features (e.g., methoxy proton signals at ~3.8 ppm and aromatic pyrimidine peaks) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 235.05) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects trace impurities using C18 columns and UV detection at 254 nm .
- FT-IR Spectroscopy : Confirms functional groups (e.g., S-H stretch at ~2550 cm) .
Q. What safety precautions are necessary when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of vapors or dust, as chronic toxicity data are unavailable .
- Waste Disposal : Treat as hazardous waste; avoid release into waterways due to unknown ecotoxicological effects .
Advanced Research Questions
Q. How can computational methods guide the study of this compound’s reactivity?
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites for functionalization .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzyme active sites) to inform drug design .
- ADMET Prediction Tools : Use software like Schrödinger or MOE to estimate absorption, toxicity, and metabolic stability .
Q. How should researchers address contradictory data in physicochemical or biological studies?
- Cross-Validation : Replicate experiments using independent methods (e.g., compare NMR and X-ray crystallography for structural confirmation) .
- Batch Analysis : Test multiple synthetic batches to identify impurities or variability in reaction conditions .
- Collaborative Studies : Share raw data with peer labs for independent verification, especially given limited published toxicity profiles .
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Systematic Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogens) and evaluate effects on bioactivity (e.g., enzyme inhibition) .
- Pharmacophore Mapping : Use X-ray or docking studies to identify critical binding motifs (e.g., thiol group’s role in covalent inhibition) .
- High-Throughput Screening (HTS) : Test libraries of analogs in assays targeting specific pathways (e.g., kinase inhibition) .
Q. How can degradation pathways and stability be investigated under experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV irradiation), and varied pH (1–13) to identify degradation products via LC-MS .
- Kinetic Analysis : Monitor degradation rates using Arrhenius plots to predict shelf-life under storage conditions .
- Stabilization Strategies : Add antioxidants (e.g., BHT) or lyophilize for long-term storage if hydrolytic instability is observed .
Q. What methodologies are recommended for developing quantitative analytical assays?
- HPLC Method Development : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid), flow rate (1.0 mL/min), and column temperature (25–40°C) for peak resolution .
- Calibration Curves : Use linear regression (R > 0.99) across a concentration range (e.g., 0.1–100 µg/mL) .
- Validation : Assess precision (RSD < 2%), accuracy (recovery 98–102%), and limit of detection (LOD < 0.1 µg/mL) per ICH guidelines .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Standardized Protocols : Pre-treat cells with consistent passage numbers and culture media to minimize variability .
- Positive/Negative Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and solvent controls (e.g., DMSO) .
- Data Transparency : Publish full experimental details (e.g., cell lines, assay buffers) in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
